REACTION_CXSMILES
|
[I-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][N:7]1[C:20]2[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=2[S:14][C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2.C(N(CC)CC)C.[NH:32]1[CH2:37][CH2:36][CH:35]([O:38][CH2:39][CH2:40][OH:41])[CH2:34][CH2:33]1>C(C(C)=O)C>[ClH:3].[OH:41][CH2:40][CH2:39][O:38][CH:35]1[CH2:36][CH2:37][N:32]([CH2:4][CH2:5][CH2:6][N:7]2[C:20]3[CH:19]=[C:18]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:16][C:15]=3[S:14][C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:33][CH2:34]1 |f:0.1,6.7|
|
Name
|
crystals
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)OCCO
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Type
|
CUSTOM
|
Details
|
The oil residue was stirred with a mixture of ether and dilute hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was recovered by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from a 95% ethanol-ether mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCCOC1CCN(CC1)CCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.5 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |